sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
Brand Name: Vulcanchem
CAS No.: 2866306-95-6
VCID: VC12003558
InChI: InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1
SMILES: CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+]
Molecular Formula: C7H14NaO5PS
Molecular Weight: 264.21 g/mol

sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate

CAS No.: 2866306-95-6

Cat. No.: VC12003558

Molecular Formula: C7H14NaO5PS

Molecular Weight: 264.21 g/mol

* For research use only. Not for human or veterinary use.

sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate - 2866306-95-6

Specification

CAS No. 2866306-95-6
Molecular Formula C7H14NaO5PS
Molecular Weight 264.21 g/mol
IUPAC Name sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate
Standard InChI InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Standard InChI Key IFWNLCWXVZEZTC-UHFFFAOYSA-M
SMILES CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+]
Canonical SMILES CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to both a sulfinate group (–SO₂⁻Na⁺) and a diethoxyphosphoryl moiety (–PO(OEt)₂). This combination creates a sterically strained system with distinct electronic properties:

  • Cyclopropane ring: The 60° bond angles induce significant ring strain, enhancing reactivity in ring-opening or functionalization reactions .

  • Sulfinate group: The –SO₂⁻Na⁺ moiety acts as a nucleophile or radical precursor, enabling S–S, N–S, and C–S bond-forming reactions .

  • Diethoxyphosphoryl group: This electron-withdrawing group modulates electronic density and may participate in phosphorylation or coordination chemistry.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2866306-95-6
Molecular FormulaC₇H₁₄NaO₅PS
Molecular Weight264.21 g/mol
Key Functional GroupsCyclopropane, sulfinate, phosphoryl
Research StatusPreclinical (non-human/veterinary)

Synthesis and Preparation

General Sulfinate Synthesis Pathways

While no explicit protocol exists for this compound, sulfinate salts are typically synthesized via:

  • Sulfinic acid neutralization: Reaction of cyclopropanesulfinic acid with sodium hydroxide.

  • SO₂ insertion: Using sulfur dioxide surrogates like DABSO (DABCO·SO₂) with organometallic reagents (e.g., Grignard or organozinc compounds) . For cyclopropane derivatives, pre-formed cyclopropanemagnesium bromides could trap SO₂ to form the sulfinate .

Table 2: Hypothetical Synthesis Route

StepReactionReagents/Conditions
1Cyclopropane ring formationSimmons-Smith reaction
2Sulfinate incorporationDABSO, organometallic reagent
3PhosphorylationPOCl₃, ethanol, base

Reactivity and Applications

Sulfinate-Driven Reactions

The sulfinate group enables diverse transformations:

  • Sulfonylation: Reaction with alkyl halides (R–X) to form sulfones (R–SO₂–cyclopropyl) .

  • Radical pathways: Under oxidative conditions (e.g., peroxides), sulfinate salts generate sulfonyl radicals for C–H functionalization .

  • Cross-coupling: Palladium-catalyzed reactions with aryl halides yield biaryl sulfones .

Cyclopropane Ring Utilization

The strained cyclopropane ring participates in:

  • Ring-opening polymerization: Potential for creating rigid polymers or dendrimers .

  • Diradical intermediates: Thermal or photochemical cleavage to form 1,3-diradicals for [2+1] cycloadditions .

Phosphoryl Group Reactivity

The –PO(OEt)₂ group contributes to:

  • Ligand design: Coordination to transition metals (e.g., Pd, Cu) in catalytic systems.

  • Phosphorylation reactions: Transfer of the phosphoryl group to nucleophiles (e.g., alcohols, amines).

IndustryApplicationMechanism
PharmaceuticalsProdrug synthesisSulfinate as a leaving group
Materials ScienceMetal-organic frameworks (MOFs)Phosphoryl-metal coordination
AgrochemistrySulfone-based pesticidesRadical-mediated C–S bond formation

Future Research Directions

Unresolved Challenges

  • Stereoselective synthesis: Controlling configuration at the cyclopropane ring and phosphoryl center .

  • Stability studies: Degradation kinetics under physiological conditions for biomedical applications .

Emerging Opportunities

  • Photoredox catalysis: Leveraging sulfinate radicals for C–H functionalization under mild conditions .

  • Electrochemical synthesis: Sustainable preparation via paired electrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator